Oxamic hydrazide

Description

Overview of Hydrazide Chemistry in Academic Research

Hydrazides, characterized by the functional group -C(=O)NHNH₂, are organic derivatives of hydrazine (B178648) that have garnered significant interest in academic research. They are considered important synthons for constructing various heterocyclic ring systems, including five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com The presence of the active functional group allows hydrazides to participate in a variety of chemical reactions. mdpi.com Acid hydrazones, formed from the condensation of hydrazides with aldehydes or ketones, are important bidentate ligands and exhibit keto-enol tautomerism. mdpi.com Hydrazide derivatives have been widely studied for their diverse properties and applications in fields ranging from chemical preservation to materials science. mdpi.com

Significance of Oxamic Hydrazide as a Chemical Compound

This compound, specifically, holds significance due to the combination of the oxalic acid backbone and the hydrazide functional group. This structure provides multiple reactive sites, including carboxylic acid groups and the hydrazide moiety, enabling participation in reactions such as esterification, amidation, and complexation with metals. ontosight.ai The presence of both functionalities contributes to its unique reactivity profile and physical properties. ontosight.ai Oxamic acid hydrazide has been utilized as a building block in the synthesis of more complex molecules, leveraging the reactivity of both its components. ontosight.ai It is also a key starting material for the synthesis of Schiff bases, which are subsequently used to prepare complexes with transition metal and lanthanide ions. researchgate.net

Historical Context of this compound Studies

The study of hydrazides and their derivatives has a considerable history, with organic hydrazine derivatives being prepared and their utility in organic synthesis demonstrated by Emil Fischer some years before the isolation of hydrazine itself by Curtius in 1887. researchgate.net The remarkable clinical value of isonicotinic acid hydrazide (INH) stimulated broader research into other heterocyclic hydrazides. hygeiajournal.com Early studies on related compounds like oxalyldihydrazide explored their synthesis, spectroscopy, and thermal properties, including their complexes with metals such as nickel(II), palladium(II), and copper(II). sciencepublishinggroup.com Research on the vibrational spectra and structure of crystalline oxalyl hydrazide and semioxamazide (a synonym for this compound) dates back at least to the late 1970s. sciencepublishinggroup.com The synthesis and crystal structure of dihydrazinium oxalate (B1200264), formed from the reaction of oxalic acid with hydrazine hydrate (B1144303), have also been investigated, providing insights into the hydrogen bonding and structural characteristics of related oxalate-hydrazine compounds. scielo.org.za

Scope and Objectives of Current this compound Research

Current research involving this compound is broad, focusing on its application as a versatile precursor in organic synthesis and its coordination chemistry. Objectives include the synthesis of novel derivatives, such as Schiff bases, through condensation reactions with various aldehydes and ketones. researchgate.netsciencepublishinggroup.com These derivatives are then often explored for their potential applications, though the focus here remains on the chemical properties and research findings. Studies also investigate the structural characteristics of this compound derivatives and their metal complexes using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. sciencepublishinggroup.comresearchgate.net The coordination behavior of this compound and its derivatives with various metal ions, including transition metals like nickel, palladium, copper, and cadmium, as well as gallium, is an active area of research. sciencepublishinggroup.comtandfonline.com Furthermore, oxamic acid thiohydrazides, containing thioamide and thiohydrazide moieties, are being explored as starting compounds for the synthesis of S- and N-containing heterocyclic products, indicating a continued interest in modifying the this compound structure to access new chemical space. arabjchem.orgresearchgate.net Research also extends to understanding the proton and metal-binding properties of oxamic acid hydrazide building blocks in related hydrazone species.

Detailed Research Findings: Crystal Structure Analysis

Detailed research findings often involve the characterization of this compound derivatives and their complexes using single-crystal X-ray diffraction. For example, a study on Schiff bases synthesized from this compound and substituted aldehydes provided detailed crystallographic data. sciencepublishinggroup.com The compound (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide, derived from this compound, crystallizes in the triclinic space group P–1. sciencepublishinggroup.com The unit cell parameters and other crystallographic data offer precise information about the molecular arrangement and dimensions in the solid state. sciencepublishinggroup.com

Below is a table summarizing representative crystallographic data for a Schiff base derived from this compound:

| Parameter | Value | Unit |

| Crystal System | Triclinic | - |

| Space Group | P–1 | - |

| a | 7.0399(5) | Å |

| b | 8.6252(8) | Å |

| c | 9.5474(9) | Å |

| α | 81.730(3) | ° |

| β | 72.738(3) | ° |

| γ | 67.450(3) | ° |

| Volume | 510.99(8) | ų |

| Z | 2 | - |

| Temperature | 173(2) | K |

| Dcalc | 1.438 | g/cm³ |

*Data extracted from Source sciencepublishinggroup.com.

Torsion angles within the this compound moiety of this derivative indicate a slight twist in the molecule. sciencepublishinggroup.com For instance, the torsion angle N1–N2–C9–C10 was reported as 177.2(2)°, and O2–C9–N2–N1 was -4.6(4)°. sciencepublishinggroup.com These values provide insights into the conformation of the molecule in the crystal lattice. Intermolecular hydrogen bonds, such as N–H•••O interactions, play a significant role in stabilizing the crystal structure and forming extended networks. sciencepublishinggroup.com

Another example of detailed structural analysis involves metal complexes. Studies on the vibrational spectra of nickel(II) and copper(II) complexes with this compound provide spectroscopic evidence for the coordination modes. sciencepublishinggroup.com Similarly, research on cadmium(II) complexes with dicarboxylic acid hydrazides, including oxalyldihydrazide (a related compound), utilized elemental analysis, molar conductivity, magnetic properties, and IR spectral studies to propose octahedral geometry where the hydrazides act as bidentate ligands. tandfonline.com

These detailed findings from crystallographic and spectroscopic studies are crucial for understanding the fundamental chemical behavior of this compound and its derivatives, informing further research in synthesis and coordination chemistry.

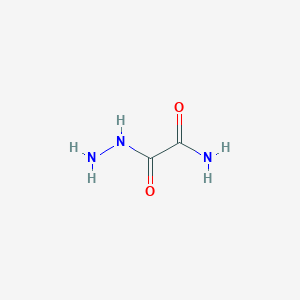

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRDWKSHLLYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199483 | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-96-8 | |

| Record name | 2-Amino-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semioxamazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIOXAMAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET2UBD6NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Oxamic Hydrazide

Established Synthetic Pathways for Oxamic Hydrazide

Several methods have been developed for the synthesis of this compound, utilizing different starting materials and reaction conditions.

Reaction of Oxalic Acid with Hydrazine (B178648)

While the direct reaction of oxalic acid with hydrazine is a conceptual route, the literature often describes the synthesis of this compound or related oxalyl hydrazides from oxalic acid derivatives, such as esters, due to the reactivity of the carboxylic acid groups. For instance, oxalic acid dihydrazide can be prepared by the reaction of hydrazine hydrate (B1144303) with an oxalate (B1200264) ester in an alcoholic solution at room temperature. wikipedia.org Methods for preparing oxamyl-hydrazide (this compound) from oxamic acid esters and hydrazine are also known. google.comgoogle.comepo.org However, these ester-based methods can involve relatively expensive or difficult-to-handle reactants derived from toxic materials like oxalic acid or oxalyl chloride. google.comgoogle.com

Synthesis from Oxamide (B166460) Derivatives and Hydrazine Derivatives

A generally applicable method for preparing oxalyl- and oxamyl-hydrazides involves reacting oxamide or diacetyloxamide with a hydrazine derivative. google.comgoogle.comepo.org This reaction can be carried out by adding the starting oxamide to a molar excess of the hydrazine derivative, optionally in the presence of water or an inert, polar organic solvent. google.comgoogle.com Preferred organic solvents are polar and inert to the reactants, capable of dissolving both the hydrazine derivative and the product. google.comgoogle.com The reaction is typically conducted at temperatures ranging from room temperature to 100°C, preferably between 30°C and 80°C. google.comgoogle.com The reaction is generally complete within a few hours, and the product is recovered using conventional methods. google.comgoogle.com

For example, oxamic acid hydrazide can be obtained with high yield (around 90%) by reacting oxamide with hydrazine hydrate. google.comgoogle.comepo.org One reported procedure involves adding 98% hydrazine monohydrate to oxamide, with the temperature rising during the addition. The mixture is then heated to a higher temperature (e.g., 75°C) and stirred for a few hours. google.comgoogle.comepo.org Another example describes stirring oxamide into hydrazine hydrate at a lower temperature (e.g., 30°C) and removing the ammonia (B1221849) formed during the reaction with a nitrogen stream. google.comgoogle.comepo.org Cooling and filtering the mixture yields the oxamic acid hydrazide precipitate. google.comgoogle.comepo.org

Hydrazinolysis Reactions

Hydrazinolysis, the reaction with hydrazine, is a common method for synthesizing hydrazides from various precursors, particularly esters, acyl anhydrides, and acid chlorides. niscpr.res.ingoogle.com While acyl anhydrides and acid chlorides react rapidly with hydrazine, it can be challenging to avoid diacylation. niscpr.res.in Hydrazinolysis of corresponding esters with hydrazine monohydrate is a widely used method for preparing hydrazides, although it requires the prior synthesis of esters from their corresponding acids. niscpr.res.in This reaction involves the introduction of the hydrazino moiety by exchange with an alkoxy group. google.comgoogle.comepo.org Reactive fractionation or distillation can be employed during the hydrazinolysis of esters with hydrazine hydrate to control the reaction and remove alcohol and water byproducts. google.com The molar ratio of ester to hydrazine hydrate can influence the yield. google.com

Synthesis of this compound Derivatives

This compound, possessing both an amide and a reactive hydrazide functional group, serves as a versatile precursor for the synthesis of various derivatives.

Formation of Hydrazones from this compound and Carbonyl Compounds

This compound can readily react with aldehydic and ketonic compounds to form hydrazone derivatives. researchgate.net This reaction is a type of condensation reaction between a hydrazine derivative (this compound) and a carbonyl compound (aldehyde or ketone), with water typically released as a byproduct. nih.govsoeagra.com The formation of hydrazones generally involves a proton-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration of the resulting tetrahedral intermediate. nih.govsoeagra.com The reaction rate can be accelerated under general acid catalysis, but excessively low pH can slow the reaction due to protonation of the hydrazine derivative. nih.gov

The general reaction can be represented as:

R₁R₂C=O + H₂N-NH-CO-CONH₂ → R₁R₂C=N-NH-CO-CONH₂ + H₂O

where R₁ and R₂ are organic groups or hydrogen atoms.

Detailed research findings on the formation of specific hydrazones from this compound and various carbonyl compounds are reported, often in the context of synthesizing compounds with potential biological activities. For example, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yielded a hydrazide-hydrazone derivative, which then underwent further heterocyclization reactions. mdpi.com

Derivatization to Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of a wide variety of heterocyclic molecules. researchgate.net The presence of the hydrazide moiety allows for cyclization reactions with appropriate coreactants, leading to the formation of various ring systems.

Examples of heterocyclic compounds that can be synthesized from hydrazide derivatives, including potentially this compound, include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. niscpr.res.innahrainuniv.edu.iq These cyclization reactions often involve the condensation of the hydrazide with carboxylic acids, their derivatives, or other difunctional compounds, followed by cyclodehydration or other ring-forming processes. nahrainuniv.edu.iq For instance, 1,3,4-oxadiazoles can be synthesized by the reaction of acid hydrazides with appropriate carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride. nahrainuniv.edu.iq Thiohydrazides, which could potentially be derived from this compound or related structures, can undergo cyclization reactions to form 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Hydrazide compounds have also been utilized in the preparation of pyrazoles, phthalazine-1,4-diones, and pyridazine-3,6-diones. uobaghdad.edu.iq

The synthesis of heterocyclic compounds from this compound often involves multi-step reaction sequences, where the hydrazide functionality participates in the key cyclization step. The specific heterocyclic ring formed depends on the nature of the coreactant and the reaction conditions employed.

Compound Information

| Compound | PubChem CID |

| This compound | 68200 |

| Hydrazine | 3085724 |

| Oxalic acid | 971 |

| Oxamide | 9254 |

| Diacetyloxamide | 160316 |

| Hydrazine hydrate | 72379 |

| Oxalic acid ester | (Varies) |

| Carbonyl compound | (Varies) |

| 1,3,4-Oxadiazole | 9285 |

| 1,3,4-Thiadiazole | 160066 |

| 1,2,4-Triazole | 9247 |

Data Tables

While specific detailed data tables for this compound synthesis yields across various conditions were not consistently available across the search results in a format suitable for direct extraction into interactive tables, the following information on reported yields for this compound synthesis from oxamide and hydrazine hydrate can be presented:

| Starting Material | Hydrazine Derivative | Conditions | Reported Yield | Reference |

| Oxamide | Hydrazine hydrate | Reaction at 75°C for 2 hours | 90% | google.comgoogle.comepo.org |

| Oxamide | Hydrazine hydrate | Reaction at 30°C for 2 hours, N₂ stream | 97.8% | google.comgoogle.comepo.org |

Note: The specific details of reactant ratios and work-up procedures may vary slightly between the cited examples, potentially influencing the final yield.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov They can be synthesized from acid hydrazides through various methods, including reactions with carboxylic acids or their derivatives, and oxidative cyclization of hydrazone intermediates. nih.goviugaza.edu.ps A common route involves the reaction of acid hydrazides with carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride (POCl₃). nih.govutar.edu.my Another strategy involves the direct annulation of hydrazides with methyl ketones via oxidative C-C bond cleavage. nih.gov Hydrazides can also react with triethylorthoformate, triethylorthopropionate, and triethylorthobenzoate under microwave irradiation or solvent-free conditions to yield 1,3,4-oxadiazoles in good yields. researchgate.net

Synthesis of Thiadiazoles

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Oxamic acid thiohydrazides, closely related to this compound, are frequently used as precursors for the synthesis of 1,3,4-thiadiazoles. arabjchem.orgmdpi.comresearchgate.net Reactions of oxamic acid thiohydrazides with acid chlorides can furnish 5-carbamoyl-1,3,4-thiadiazoles. arabjchem.org Oxidative heterocyclization of oxamic acid thiohydrazides with certain ketones has also been reported to yield steroidal 1,3,4-thiadiazoles. mdpi.com Another method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization. chem-soc.siresearchgate.netclockss.orggoogle.com

Synthesis of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a double bond. Hydrazones derived from oxamic acid thiohydrazides can be utilized in the synthesis of pyrazolines. arabjchem.orgmdpi.com The proposed mechanism for pyrazoline formation from these hydrazones involves NH-nucleophilic addition to an activated double bond, followed by a 1,3[H] shift and deprotonation. mdpi.comresearchgate.net This heterocyclization process can be influenced by substituents on the aryl group of the thiohydrazide. mdpi.com Pyrazolines can also be synthesized from the reaction of chalcones with hydrazine hydrate. lew.ro

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Oxamic acid thiohydrazides and their hydrazones have been employed in the synthesis of pyridazines. arabjchem.orgmdpi.com One approach involves the reaction of oxamic acid thiohydrazides with β-chlorovinyl aldehydes under acidic conditions, resulting in annulated pyridazines. mdpi.com This reaction is believed to proceed via a cascade imination/6π-electrocyclization of hydrazone thiol tautomers. mdpi.comacs.org Another method for synthesizing pyridazines from ketones involves a two-step procedure: Vilsmeier-Haack chloroformylation of the ketone followed by imination with oxamic acid thiohydrazides and cascade electrocyclization/aromatization. arabjchem.orgacs.org Pyridazines can also be synthesized from the reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate. liberty.edu

Functionalization with Various Organic Moieties

This compound can be functionalized with various organic moieties through reactions involving its reactive functional groups. The hydrazide group readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. sciencepublishinggroup.comhygeiajournal.comthermofisher.comnih.gov This reaction is a common method for incorporating diverse organic structures onto the this compound scaffold. nih.gov The amide group can also be involved in reactions, although the search results primarily highlight transformations involving the hydrazide moiety and related thiohydrazides. Functionalization can lead to the creation of complex molecules with varied properties.

Development of Novel Synthetic Strategies for this compound Derivatives

Research continues to explore novel and efficient synthetic strategies for preparing this compound derivatives. fishersci.ptacs.org This includes developing milder reaction conditions, exploring new catalysts, and designing cascade reactions that allow for the rapid assembly of complex structures. The use of oxamic acid thiohydrazides as versatile reagents for incorporating heterocyclic moieties onto steroid cores represents a notable advancement in this area. mdpi.com Green chemistry approaches, such as grinding methods with minimal solvent, are also being investigated for the synthesis of hydrazone and pyrazole (B372694) derivatives from acid hydrazides. nih.gov These efforts aim to improve the efficiency, selectivity, and sustainability of synthetic routes to access a wide range of this compound derivatives with potential applications.

Coordination Chemistry of Oxamic Hydrazide

Oxamic Hydrazide as a Ligand in Metal Complexes

This compound possesses functional groups that can coordinate with metal ions, making it of interest in coordination chemistry. ontosight.aiontosight.ai Hydrazides, in general, are known for their ability to form complexes with metals and act as ligands. ontosight.aiontosight.ai The hydrazide arm of this compound tends to condense more readily with carbonyl compounds compared to the amide arm. researchgate.netresearchgate.net This characteristic allows for the synthesis of Schiff bases derived from this compound, which can then be used as ligands for preparing complexes with transition metal and lanthanide ions. researchgate.net The coordinating properties of ligands derived from hydrazides, including this compound, have been investigated for their potential in forming coordination compounds with diverse structures. researchgate.net

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often ethanol (B145695) or methanol. scispace.comijacskros.comresearchgate.net Characterization of these complexes employs various analytical and spectroscopic techniques to determine their composition, structure, and properties. Common techniques include elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and molar conductivity measurements. scispace.comijacskros.comresearchgate.netresearchgate.netchemsociety.org.ngresearchgate.net

Infrared spectroscopy is particularly useful in determining the coordination mode of the ligand to the metal ion by observing shifts in characteristic functional group vibrations, such as the carbonyl (C=O) and azomethine (C=N) stretching frequencies, as well as N-H vibrations. ijacskros.comchemsociety.org.ngresearchgate.netjptcp.com Elemental analysis confirms the stoichiometry of the metal-ligand complexes. scispace.comresearchgate.netresearchgate.net Magnetic susceptibility and UV-Vis spectroscopy provide information about the electronic structure and geometry around the metal center. scispace.comijacskros.comresearchgate.netresearchgate.net Molar conductivity measurements help determine whether the complexes are electrolytic or non-electrolytic. scispace.comresearchgate.netslideshare.net Thermal analysis techniques like TGA and DTA are used to study the thermal stability and decomposition pathways of the complexes. researchgate.netresearchgate.net

Copper(II) Complexes

Copper(II) complexes derived from this compound and its Schiff bases have been synthesized and characterized. ijacskros.comresearchgate.netchemsociety.org.ng Studies involving Schiff base ligands derived from acid hydrazides, including oxalic acid hydrazide, have reported the synthesis and characterization of transition metal complexes, including those with Cu(II). ijacskros.com These studies often utilize techniques such as FTIR, UV-Vis, elemental analysis, and magnetic susceptibility to characterize the complexes. ijacskros.com Infrared spectra of hydrazide-based copper(II) complexes have shown shifts in the carbonyl stretching mode and N-H bending vibrations, suggesting coordination through these moieties. chemsociety.org.ng Electronic absorption spectra of some Cu(II) complexes have indicated tetrahedral geometry. chemsociety.org.ng Other studies on copper(II) complexes with hydrazide ligands have used elemental analysis, TG, DTA, IR, and UV spectral techniques to establish the coordination mode. researchgate.net

Nickel(II) Complexes

Nickel(II) complexes of this compound derivatives have also been synthesized and characterized. ijacskros.comresearchgate.net Research on Schiff base ligands derived from acid hydrazides, including oxalic acid hydrazide, has included the preparation and characterization of Ni(II) complexes using techniques such as FTIR, UV-Vis, elemental analysis, and magnetic susceptibility. ijacskros.com Infrared spectral data can indicate the coordination of the ligand to the nickel(II) ion through specific functional groups like carbonyl oxygen and azomethine nitrogen. chemsociety.org.ng

Cobalt(II) Complexes

Cobalt(II) complexes with ligands derived from this compound have been synthesized and characterized using various techniques including elemental analysis, magnetic moment, IR, UV-Vis spectra, and molar conductance. researchgate.net Thermal behavior of these complexes has also been investigated using TGA and DTA. researchgate.net Studies on cobalt(II) complexes with hydrazone ligands have utilized techniques such as FT-IR, EI-mass, elemental analysis, UV-Visible, magnetic susceptibility, and conductivity studies for characterization. jptcp.com The coordination of the ligand to the cobalt(II) center can be tridentate, involving atoms like phenolic oxygen, aldimine nitrogen, and carbonyl oxygen, as indicated by infrared spectra. jptcp.com

Palladium(II) Complexes

While the search results did not provide specific details on the synthesis and characterization of palladium(II) complexes directly with this compound, the general use of hydrazone-based ligands in coordination chemistry, including with transition metals like palladium, is established. arabjchem.org Further research would be needed to detail specific palladium(II) complexes formed with this compound or its direct derivatives.

Zinc(II) Complexes

Zinc(II) complexes derived from this compound or its Schiff bases have been synthesized and characterized. researchgate.netresearchgate.netresearchgate.net Studies have reported the synthesis and characterization of Zn(II) complexes with Schiff bases derived from compounds including this compound. researchgate.net Techniques such as elemental analysis, IR, UV-Vis, magnetic susceptibility, and molar conductivity have been used for characterization. researchgate.net Powder crystal structure analysis by XRD and SEM studies have also been employed to investigate the complexes. researchgate.net Infrared spectra can indicate the involvement of the azomethine nitrogen in coordination to the Zn(II) ion. researchgate.net

Structural Elucidation of this compound Coordination Compounds

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of coordination compounds. Studies on compounds synthesized from this compound, such as the reaction product with 2-hydroxyacetophenone, have utilized X-ray diffraction to confirm their structures. sciencepublishinggroup.com For one such compound (I), the crystal structure revealed a triclinic system with space group P-1. sciencepublishinggroup.com The this compound moiety in this compound was found to be slightly twisted, as indicated by torsion angles such as 177.2(2)° for N1–N2–C9–C10 and -171.3(3)° for N2–C9–C10–N3. sciencepublishinggroup.com

X-ray diffraction has also been applied to study metal complexes of Schiff bases derived from oxamic or thithis compound. For instance, a nickel complex synthesized from an oxamic acid thiohydrazide derivative crystallized in the monoclinic system with space group C2/c. arabjchem.org The geometric parameters of this complex were studied by X-ray diffraction. arabjchem.org In other studies involving copper(II) Schiff base complexes, X-ray crystallography has shown structures crystallizing in the monoclinic space group C2/c with a distorted square planar geometry around the copper atom. researchgate.net The triclinic system with space group P-1 has also been reported for copper complexes derived from Schiff bases related to this compound chemistry. researchgate.net

While not directly this compound, studies on related hydrazide ligands, such as those derived from carbonohydrazide, have shown heptacoordinated Mn(II) and Co(II) centers with pentagonal bipyramidal structures determined by X-ray diffraction. researchgate.netscirp.org These studies highlight the diverse coordination geometries possible with hydrazide-based ligands.

Crystal data from X-ray diffraction studies provide essential parameters for characterizing these compounds. For compound (I), derived from this compound, the unit cell parameters were reported as a = 7.0399(5) Å, b = 8.6252(8) Å, c = 9.5474(9) Å, α = 81.730(3)°, β = 72.738(3)°, γ = 67.450(3)°, and V = 510.99(8) ų. sciencepublishinggroup.com For Schiff base complexes of Co(II), Ni(II), and Cu(II), XRD patterns have been used to calculate the average crystal size and dislocation density. nih.gov

Spectroscopic techniques are widely used to characterize the coordination environment and electronic structure of metal complexes involving this compound derivatives.

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups involved in coordination by observing shifts in characteristic vibrational bands. Studies on metal complexes of hydrazone ligands, including those derived from oxalic dihydrazones, show significant shifts in bands corresponding to C=O, N-N, and C=N vibrations upon coordination to the metal ion. researchgate.netresearchcommons.orgekb.eg For example, shifts in the C=O absorption band can indicate coordination through the carbonyl oxygen, while shifts in the C=N band suggest coordination through the azomethine nitrogen. ekb.egjptcp.com The disappearance of the C=S vibration band in the IR spectra of complexes derived from oxamic acid thiohydrazides can indicate the ligand exists in the thioenol tautomer upon coordination. arabjchem.org New bands in the low-frequency region, typically between 400-600 cm⁻¹, are often assigned to metal-ligand vibrations such as M-N and M-O bonds, confirming coordination. jptcp.comniscair.res.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can be related to the coordination geometry and the oxidation state of the metal ion. UV-Vis spectra of hydrazone metal complexes typically show bands attributed to π → π* transitions of aromatic rings and azomethine groups within the ligand, often shifted upon complexation. researchcommons.orgniscair.res.in Additional bands in the visible region can correspond to d-d transitions of the metal ion, the number and positions of which can help in proposing the geometry of the complex. researchcommons.orgniscair.res.in For instance, electronic spectra have been used to propose octahedral structures for Co(II), Ni(II), and Cu(II) Schiff base complexes. nih.govniscair.res.in

Electron Spin Resonance (ESR) spectroscopy is a valuable tool for studying paramagnetic metal complexes, such as those of copper(II). ESR spectra can provide information about the electronic environment around the metal ion and help determine the geometry. For copper(II) complexes of hydrazone ligands, ESR spectra have shown axial type symmetry, with g║ > g values greater than 2.0023, which can indicate octahedral or square planar geometry around the copper(II) ion. researchcommons.orgresearchgate.net Magnetic susceptibility measurements also provide information about the electronic state of the metal ion and can support proposed geometries. nih.govresearchcommons.orgekb.egniscair.res.inorientjchem.org

Here is a table summarizing typical spectroscopic findings in metal complexes of this compound derivatives and related hydrazones:

| Spectroscopy | Key Observation upon Coordination | Structural/Electronic Information Gained | Relevant Snippets |

| IR | Shifts in ν(C=O), ν(C=N), ν(N-N); appearance of ν(M-N), ν(M-O) | Identification of coordinating atoms, tautomeric form | arabjchem.orgresearchgate.netresearchcommons.orgekb.egjptcp.comniscair.res.in |

| UV-Vis | Shifts in π → π* transitions; appearance of d-d transitions | Electronic structure, coordination geometry, oxidation state | researchcommons.orgniscair.res.in |

| ESR | Axial or rhombic symmetry, g values | Electronic environment, geometry (especially for Cu(II)) | researchcommons.orgresearchgate.net |

X-ray Diffraction Studies

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT) and molecular docking, are increasingly used to complement experimental studies and gain deeper insights into the electronic structure, stability, and potential interactions of this compound coordination compounds.

DFT is also used to calculate various quantum chemical parameters, such as frontier molecular orbitals (HOMO and LUMO energies), which provide insights into the reactivity and stability of the compounds. orientjchem.orgnih.gov Thermodynamic properties, including changes in enthalpy, entropy, and Gibbs free energy, can also be calculated using DFT to understand the stability of different coordination modes or isomers. researchgate.netorientjchem.orgnih.gov

Studies on hydrazone ligands and their metal complexes have utilized DFT methods, often with specific basis sets like B3LYP/6-311++G(d,p), to optimize molecular structures and calculate properties. orientjchem.orgnih.gov DFT calculations can help in building and validating proposed molecular structures for complexes. researchgate.net Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which indicate the distribution of charge and potential sites for interaction. mdpi.comekb.eg The results from DFT calculations are often correlated with experimental findings from spectroscopy and other techniques. nih.govekb.eg

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a specific receptor or protein target. This is particularly relevant for evaluating the potential biological activities of metal complexes, such as their interaction with enzymes or other biomolecules.

Molecular docking studies have been conducted on metal complexes of hydrazide and hydrazone derivatives to investigate their potential as inhibitors against various biological targets. nih.govnih.govmdpi.comekb.egresearchgate.netfrontiersin.org For example, molecular docking has been used to analyze the interaction of metal complexes with genetic tumor receptors nih.gov and with key proteins of SARS-CoV-2, such as the main protease (Mpro) and nonstructural protein 16 (NSP16). mdpi.com These studies can provide binding energy values, which are indicative of the strength of the interaction, and visualize the types of interactions involved, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com

Computational docking studies have also been used to interpret the results of experimental biological activity assays, such as antibacterial and antioxidant studies, by predicting how the complexes might interact with relevant biological targets. frontiersin.org The methodology often involves obtaining protein structures from databases like the Protein Data Bank and using specialized software for the docking simulations. researchgate.net Molecular docking, often performed using DFT-optimized structures, helps in determining the most favored mode of interaction between the complex and the target. ekb.eg

Here is a table summarizing the applications of theoretical studies in the context of this compound coordination compounds:

| Theoretical Method | Primary Applications | Key Information Provided | Relevant Snippets |

| DFT Calculations | Geometry optimization, electronic structure analysis, stability studies | Bond lengths, angles, quantum chemical parameters (HOMO/LUMO), thermodynamic properties, MEP maps | researchgate.netnih.govresearchgate.netorientjchem.orgnih.govekb.eg |

| Molecular Docking | Predicting binding to biological targets, understanding interaction modes, interpreting biological activity | Binding energies, preferred orientation, types of interactions (H-bonds, van der Waals) | nih.govnih.govmdpi.comekb.egresearchgate.netfrontiersin.org |

Advanced Applications of Oxamic Hydrazide in Materials Science

Development of Functional Materials Utilizing Oxamic Hydrazide

This compound serves as a versatile precursor in the development of functional materials. Its reactivity, particularly its ability to form hydrazone derivatives with aldehydes and ketones and its coordination capacity with metal ions, makes it valuable in constructing novel molecular architectures. researchgate.netrsc.org These properties are exploited to create materials with specific optical, electrical, or magnetic characteristics. ontosight.ai For instance, derivatives of this compound have been explored in the synthesis of nucleosides and heterocyclic molecules with potential medicinal properties. researchgate.netorcid.org

Role in Polymer Synthesis and Modification

This compound and its derivatives play a role in polymer chemistry, acting as monomers or cross-linking agents in the synthesis of polymeric materials. ontosight.aikpi.ua Polyamide-hydrazides, for example, can be synthesized through the polycondensation of dihydrazides, which can include derivatives of oxalic acid, with diacid chlorides. kpi.uacu.edu.eg These polymers can exhibit high thermal stability and good mechanical properties. kpi.uacu.edu.eg

The hydrazide functionality in polymers also allows for post-polymerization modification. nih.govrsc.org This involves reacting the hydrazide groups with other functional molecules, such as aldehydes or ketones, to introduce new properties to the polymer backbone. rsc.org This approach is valuable for creating functional polymers for various applications, including those requiring specific interactions or responses. rsc.org Hydrazide modification can be achieved using carbodiimide (B86325) chemistry to conjugate hydrazides to carboxylic acid groups on polymer chains. nih.gov

Data on a specific copolyamide-hydrazide synthesized from oxalyldihydrazide and p-aminobenzohydrazide with terephthaloyl chloride shows an intrinsic viscosity of 2.06 dl/g. Thermal analysis indicated high thermal stability, with cyclodehydration occurring between 200°C and 400°C. kpi.ua

| Polymer Type | Precursors | Intrinsic Viscosity (dl/g) | Cyclodehydration Temperature (°C) |

| Copolyamide-hydrazide | Oxalyldihydrazide, p-aminobenzohydrazide, Terephthaloyl chloride | 2.06 | 200-400 |

Contributions to Fluorescent Materials and Optical Properties

Hydrazide derivatives, including those related to oxalic acid, have been explored in the context of fluorescent materials and their optical properties. ontosight.aigoogle.com They can be used in the preparation of bis- and poly-oxadiazoles, which are known to be useful as fluorescent bleaching agents for polyesters. google.comnahrainuniv.edu.iqgoogle.com The ability of hydrazides to react with carbonyl compounds can also be utilized to fluorescently label molecules containing aldehyde or ketone groups, such as polysaccharides, carbohydrates, or glycoproteins. biotium.com Fluorescent dyes containing hydrazide groups are used as cell tracers. biotium.comthermofisher.com The formation of hydrazones can also be employed in the development of fluorescence quenchers for bioconjugation applications. nih.gov

This compound in the Context of Electrochemistry and Electrochemiluminescence (ECL) Systems

This compound has demonstrated significant utility in electrochemistry, particularly as a coreactant in electrochemiluminescence (ECL) systems. researchgate.netorcid.org ECL is a process where species generated at an electrode surface undergo electron transfer reactions to form excited states that emit light. researchgate.netuwo.ca Coreactants are crucial in many ECL systems as they participate in the electrochemical reaction to generate the excited state of the luminophore. uwo.carsc.org

This compound as a Coreactant in ECL

This compound (OHA) has been successfully employed as an efficient coreactant for luminophores such as Ru(bpy)₃²⁺ and 3,4,9,10-perylenetetracarboxylic acid (PTCA). researchgate.netrsc.orgorcid.orgrsc.org Its use can dramatically increase the ECL intensity of these luminophores on electrodes like glassy carbon electrodes. researchgate.netorcid.org For example, the PTCA/oxamic hydrazide system has been investigated for its anodic ECL behavior. researchgate.netrsc.orgrsc.org This system has shown potential for the detection of this compound itself, with a linear range from 0.0626 to 312.5 µM and a detection limit of 21 nM. researchgate.netrsc.orgrsc.orgnih.gov Furthermore, the quenching of the PTCA/oxamic hydrazide ECL by tannic acid has been utilized to develop a sensitive method for tannic acid determination, with a linear range of 0.05-320 μM and a detection limit of 5 nM. researchgate.netrsc.orgrsc.orgnih.gov

Another application involves the Ru(bpy)₃²⁺/oxamic hydrazide system for the selective detection of compounds like 4-nitrobenzaldehyde (B150856) (4-NBA). orcid.orgorcid.org The reaction between 4-NBA and this compound forms a hydrazone product, leading to a significant quenching of the Ru(bpy)₃²⁺/oxamic hydrazide ECL intensity, forming the basis of a sensing platform. researchgate.net

| ECL System | Luminophore | Coreactant | Analyte Detected | Linear Range | Detection Limit |

| PTCA/Oxamic Hydrazide | 3,4,9,10-perylenetetracarboxylic acid | This compound | This compound | 0.0626 - 312.5 µM | 21 nM |

| PTCA/Oxamic Hydrazide | 3,4,9,10-perylenetetracarboxylic acid | This compound | Tannic Acid | 0.05 - 320 μM | 5 nM |

| Ru(bpy)₃²⁺/Oxamic Hydrazide | Tris(2,2′-bipyridine)ruthenium(II) | This compound | 4-Nitrobenzaldehyde | Not specified in text | Not specified in text |

Mechanism of this compound-Enhanced ECL

The mechanism by which this compound enhances ECL typically involves it acting as a reductive-oxidation coreactant. In such systems, the luminophore (e.g., Ru(bpy)₃²⁺ or PTCA) is electrochemically oxidized at the electrode surface. rsc.org The coreactant, this compound, is also involved in electrochemical reactions, producing intermediates that can react with the oxidized luminophore species. rsc.orgresearchgate.net This reaction generates the excited state of the luminophore, which then decays to its ground state by emitting light. uwo.carsc.org

For the Ru(bpy)₃²⁺/oxamic hydrazide system, the proposed mechanism involves the electrogenerated Ru(bpy)₃³⁺ reacting with species derived from the oxidation of this compound. researchgate.net This reaction pathway leads to the formation of the excited state Ru(bpy)₃²⁺*, which is responsible for the observed ECL emission. researchgate.net Hydrazine (B178648) compounds in general are known for their strong reducing properties and are often used as coreactants in ECL. rsc.orgrsc.orgacs.orgusm.edu this compound, being a hydrazide derivative, leverages this property to enhance ECL intensity. researchgate.netrsc.org

Applications in Analytical Chemistry for Detection and Sensing

This compound (OHA) has been explored for its utility in electrochemiluminescence (ECL)-based sensing systems. It has been demonstrated as an efficient coreactant, capable of significantly enhancing the ECL intensity of luminophores such as Ru(bpy)₃²⁺ on glassy carbon electrodes (GCE). researchgate.netresearchgate.net This property has been leveraged for the development of sensing platforms for various analytes.

One notable application involves the detection of 4-nitrobenzaldehyde (4-NBA), a nitroaromatic compound of environmental and health concern. researchgate.netresearchgate.net The sensing mechanism is based on the reaction between 4-NBA and OHA, which forms a hydrazone product. researchgate.netresearchgate.net This reaction leads to a significant quenching of the ECL intensity of the Ru(bpy)₃²⁺/OHA system, allowing for the quantitative determination of 4-NBA. researchgate.netresearchgate.net

Research findings indicate that this ECL quenching strategy provides a sensitive method for 4-NBA detection. Under optimal conditions, a linear relationship between the decrease in ECL intensity and the concentration of 4-NBA has been observed. researchgate.net

| Analyte | Sensing Mechanism | Luminophore/System | Detection Range | Limit of Detection (LOD) | Sample Type |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde (4-NBA) | ECL quenching via hydrazone formation with OHA | Ru(bpy)₃²⁺/OHA/GCE | 20 μM to 800 μM | 1.09 μM (S/N = 3) | Tap water |

| Tannic acid | Quenching of PTCA/OHZ ECL | PTCA/OHZ | 0.05 μM to 320 μM | 5 nM (S/N = 3) | Not specified |

| This compound (OHZ) | Anodic ECL of PTCA/OHZ | PTCA/OHZ | 0.0626 μM to 312.5 μM | 21 nM (S/N = 3) | Not specified |

Another application involves the use of OHA as a coreactant with 3,4,9,10-perylenetetracarboxylic acid (PTCA) for anodic ECL. researchgate.net This PTCA/OHZ ECL system has been investigated for the detection of tannic acid, where tannic acid effectively quenches the ECL signal. researchgate.net This method has shown a low detection limit for tannic acid. researchgate.net Furthermore, the PTCA/OHZ ECL system itself can be used for the detection of this compound, demonstrating a linear range and detection limit for OHA. researchgate.net

Hydrazone derivatives, which can be formed from this compound and carbonyl compounds, are broadly recognized for their analytical applications, including the detection of metal ions, anions, and organic molecules. researchgate.netdergipark.org.tr While the direct use of this compound in forming selective sensors for specific ions like Cr(III) has been explored using related oxalic acid derivatives, the focus here remains on applications directly involving this compound itself or its immediate reactions for sensing purposes. capes.gov.br

The versatility of hydrazone-based compounds, stemming from the reactivity of the hydrazide functional group, highlights the potential of this compound as a building block for developing new analytical reagents and sensing platforms. dergipark.org.trontosight.ai

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 140605 |

| 4-Nitrobenzaldehyde | 9964 |

| 3,4,9,10-Perylenetetracarboxylic acid | 10297 |

| Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate | 23672635 |

| Tannic acid | 16129795 |

Mechanistic Studies and Reaction Pathways

Reactivity of Oxamic Hydrazide Towards Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to form hydrazone derivatives researchgate.netresearchgate.net. This reaction involves the condensation of the hydrazine (B178648) functional group of this compound with the carbonyl group of the aldehyde or ketone ontosight.aithermofisher.com. The reaction between hydrazides and carbonyl compounds forms a hydrazone bond, which is a type of Schiff base thermofisher.com. This bond is generally more stable than a Schiff base formed with a simple amine thermofisher.com. The reaction can be catalyzed by acid ncert.nic.innih.gov.

Tautomerism in this compound Derivatives (Keto-Enol, Amido-Iminol)

Hydrazones derived from acid hydrazides, including potentially those from this compound, can exhibit keto-enol (amido-iminol) tautomerism researchgate.netresearchgate.net. In the solid state, these compounds usually exist in the keto form, while in solution, an equilibrium between the keto and enol forms is established researchgate.netresearchgate.netias.ac.in. This tautomerism plays a role in their reactivity and coordination chemistry ias.ac.in.

Nucleophilic Addition Reactions Involving this compound

This compound, possessing a nucleophilic hydrazine group, readily participates in nucleophilic addition reactions, particularly with electrophilic centers like the carbonyl carbon in aldehydes and ketones researchgate.netresearchgate.netncert.nic.in. The mechanism typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water to form the hydrazone ncert.nic.innih.gov. This nucleophilic addition is a key step in the formation of hydrazones researchgate.net. Hydrazones themselves can also undergo further nucleophilic additions, such as NH-nucleophilic addition to activated double bonds, leading to the formation of heterocyclic compounds like pyrazolines arabjchem.orgmdpi.comresearchgate.net.

Oxidative Heterocyclization Pathways

Hydrazones derived from oxamic acid thiohydrazides, which are related to this compound derivatives, are known to undergo oxidative heterocyclization under certain conditions mdpi.comresearchgate.netresearchgate.net. This process often involves an intramolecular cyclization where a nucleophilic sulfur atom attacks an electrophilic C=N bond, leading to the formation of heterocyclic rings such as 1,3,4-thiadiazoles mdpi.comresearchgate.netresearchgate.net. Oxidative cyclization of hydrazide-hydrazones is a known method for synthesizing heterocyclic systems like 1,3,4-oxadiazoles biointerfaceresearch.com. This reaction typically involves the condensation of carboxylic acid hydrazides with aldehydes, followed by oxidation biointerfaceresearch.com.

Reaction Kinetics and Thermodynamic Considerations

Studies on the kinetics and thermodynamics of reactions involving hydrazides and carbonyl compounds provide insight into the factors influencing the formation of hydrazones. The rate of hydrazone formation can be influenced by factors such as pH and the presence of catalysts nih.gov. Acid catalysis can accelerate the reaction, but the rate decreases at very low pH due to protonation of the nucleophile nih.gov. The interplay between thermodynamics and kinetics is crucial in determining reaction outcomes, and while thermodynamic stability often guides predicted products, kinetic factors can lead to the formation of metastable intermediates or different product distributions berkeley.educhemrxiv.org. Specific kinetic and thermodynamic data for reactions involving this compound were not extensively detailed in the search results, although studies on related reactions, such as the oxidation of benzhydrol in the presence of oxalic acid, highlight the importance of these parameters in reaction mechanisms orientjchem.org.

Computational and Theoretical Chemistry Studies of Oxamic Hydrazide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and energy levels.

Electronic Structure Analysis (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial part of electronic structure analysis. The energy gap between the HOMO and LUMO provides insights into a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally indicates higher polarizability and chemical reactivity. nih.govdntb.gov.ua Studies on related hydrazides have shown that the HOMO can be localized on the hydrazide fragment, while the LUMO can be associated with the carbonyl group. niscpr.res.in

Molecular Dynamics Simulations of Oxamic Hydrazide Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations can provide information about conformational changes, molecular interactions, and the stability of molecules or molecular complexes in various environments. dntb.gov.uagoogle.commedchemexpress.commedchemexpress.eu While direct MD simulations of this compound specifically were not extensively found in the search results, MD simulations have been applied to study the interactions of related hydrazone and hydrazide derivatives with biological targets, such as proteins and DNA, to understand binding stability and conformational changes upon binding. researchgate.netjournalskuwait.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, including in silico modeling, are often used in SAR studies to predict and understand how structural modifications influence activity. researchgate.netmdpi.comacs.orgnih.govnih.govnih.gov While specific SAR studies focused solely on this compound were not prominently featured, research on various hydrazide-hydrazone derivatives has demonstrated the importance of the hydrazide moiety as a scaffold for diverse biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.comiscientific.org SAR analysis in related compounds has revealed that specific structural features and substituents can significantly impact binding affinity and inhibitory potency against biological targets. nih.govnih.gov

In Silico Modeling for Chemical Reactivity and Selectivity

In silico modeling encompasses a range of computational techniques used to predict chemical properties, reactivity, and selectivity. Quantum chemical calculations, molecular docking, and molecular dynamics simulations fall under this umbrella. These methods can help in understanding reaction mechanisms, predicting preferred reaction pathways, and assessing the selectivity of a molecule towards different reactants or targets. researchgate.netjournalskuwait.orgacs.org Studies on hydrazone/hydrazide derivatives have utilized in silico methods to investigate mechanisms of action, predict binding interactions with enzymes, and evaluate potential biological activities. researchgate.netjournalskuwait.org

Q & A

Q. How is oxamic hydrazide utilized in synthesizing Schiff base compounds?

this compound undergoes 1:1 condensation with carbonyl-containing compounds (e.g., 2-hydroxyacetophenone, o-vanillin) to form Schiff bases. The reaction typically occurs in ethanol under reflux, with products characterized via FTIR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR, and X-ray crystallography to confirm tautomeric forms and hydrogen-bonding networks .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key methods include:

- FTIR : Identifies hydrazide N–H (~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.

- NMR : ¹H NMR resolves amide protons (~10 ppm) and aromatic protons from Schiff base moieties.

- X-ray diffraction : Reveals torsion angles (e.g., 177.2° for N1–N2–C9–C10) and intramolecular hydrogen bonds (O1–H1···N1) stabilizing planar hydrazide fragments .

Q. What are the common applications of this compound in coordination chemistry?

this compound acts as a ligand for transition metals (e.g., Fe³⁺) in superoxide dismutase mimics. Its hydrazide arm binds metal ions, forming complexes with catalytic activity in superoxide radical dismutation. Recrystallization from DMF/ether yields stable Fe(III) complexes .

Advanced Research Questions

Q. How does this compound act as a selective inhibitor of cystathionine γ-lyase (CSE)?

this compound forms a Schiff base with pyridoxal 5′-phosphate (PLP) in CSE’s active site, blocking substrate access. Surface plasmon resonance (SPR) shows strong binding (KD ~13 µM) with minimal dissociation during washing. X-ray crystallography (1.9 Å resolution) confirms covalent linkage between PLP and the hydrazide group .

Q. What methodologies confirm the binding kinetics between this compound and target enzymes?

Q. What structural insights explain the limited antioxidant activity of this compound-derived Schiff bases?

Despite intramolecular hydrogen bonding (e.g., O1–H1···N1 forming S(6) rings), derivatives like (E)-2-amino-N′-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide show <10% DPPH inhibition due to electron-withdrawing groups reducing radical scavenging efficiency .

Q. How does this compound function as a coreactant in electrochemiluminescence (ECL)?

In anodic ECL systems, this compound enhances luminescence of 3,4,9,10-perylenetetracarboxylic acid (PTCA) via radical generation. The mechanism involves PTCA oxidation to PTCA⁺, which reacts with hydrazide-derived radicals to form excited states emitting at ~460 nm .

Q. What radical cyclization reactions involve this compound under metal-free conditions?

(NH₄)₂S₂O₈ promotes tandem radical cyclization of quinazolin-4(3H)-ones with oxamic acids, forming fused quinazolinones. The reaction proceeds via sulfate radical anion (SO₄⁻•) initiation, followed by C–H abstraction and cyclization .

Methodological Notes

- Synthesis optimization : Recrystallization from DMF/ether improves Fe(III)-dapsox complex purity .

- Enzymatic assays : Sodium dithionite reduction under N₂ generates Fe(II) intermediates for reactivity studies .

- X-ray data interpretation : Torsion angles >170° indicate near-planar hydrazide moieties critical for metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.